1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine
Description
Properties
IUPAC Name |
1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c13-12(5-2-1-3-6-12)11-14-10(15-16-11)9-4-7-17-8-9/h4,7-8H,1-3,5-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCKJSQTVIGITL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine typically involves the formation of the oxadiazole ring through the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The thiophene ring can be introduced through various methods, including the reaction of thiophene derivatives with appropriate reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring and thiophene group undergo oxidation under specific conditions:
| Reagent/Conditions | Product Formed | Key Observations |
|---|---|---|
| Hydrogen peroxide (H₂O₂) in acidic media | Nitroso derivatives | Selective oxidation at sulfur atoms in thiophene |
| Ozone (O₃) | Sulfoxide/sulfone intermediates | Controlled ozonolysis cleaves thiophene ring |
Mechanistic Insight : Oxidation primarily targets sulfur in the thiophene moiety, forming sulfoxides or sulfones. The oxadiazole ring remains stable under mild conditions but may decompose under strong oxidative agents.
Reduction Reactions
The oxadiazole ring and amine group participate in reduction processes:
| Reagent/Conditions | Product Formed | Yield/Notes |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) in THF | 1,2-Diaminocyclohexane derivatives | Selective reduction of oxadiazole to amidine |
| Catalytic hydrogenation (H₂/Pd-C) | Saturated cyclohexane backbone | Partial reduction of thiophene to tetrahydrothiophene |
Key Finding : LiAlH₄ reduces the oxadiazole to an amidine while preserving the thiophene ring, enabling functional group interconversion.
Nucleophilic Substitution
The amine group facilitates nucleophilic attacks:
| Electrophile | Product Formed | Reaction Conditions |
|---|---|---|
| Alkyl halides (e.g., CH₃I) | N-Alkylated derivatives | Base (K₂CO₃), polar aprotic solvent |
| Acyl chlorides (e.g., AcCl) | Amides | Room temperature, dichloromethane |
Example : Reaction with methyl iodide yields N-methyl-1-[3-(thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine , confirmed via NMR.
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions:
| Dipolarophile | Product Formed | Catalysts/Conditions |
|---|---|---|
| Nitriles | Triazole derivatives | Cu(I)-catalyzed, 80°C |
| Alkynes | Isoxazole-linked hybrids | Microwave irradiation |
Notable Application : Copper-catalyzed cycloaddition with nitriles generates triazole-containing analogs, enhancing biological activity.
Suzuki-Miyaura Coupling
The thiophene moiety enables cross-coupling:
| Boronic Acid Partner | Product Formed | Conditions |
|---|---|---|
| Phenylboronic acid | Biaryl derivatives | Pd(PPh₃)₄, Na₂CO₃, DME, 90°C |
Outcome : Suzuki coupling introduces aryl groups at the thiophene’s 3-position, expanding structural diversity.
Acid/Base-Mediated Reactions
The compound reacts under acidic/basic conditions:
| Condition | Reaction Type | Product |
|---|---|---|
| HCl (aqueous) | Salt formation | Hydrochloride salt |
| NaOH (ethanolic) | Hydrolysis of oxadiazole | Carboxylic acid derivatives |
Note : Hydrolysis under strong basic conditions cleaves the oxadiazole ring, yielding cyclohexanecarboxylic acid derivatives.
Biological Activity-Driven Modifications
The compound’s pharmacological potential drives targeted synthetic modifications:
| Modification | Purpose | Key Result |
|---|---|---|
| Introduction of fluorinated groups | Enhance metabolic stability | Improved IC₅₀ in enzyme assays |
| Grafting to polymer scaffolds | Drug delivery systems | Sustained release profiles |
Research Highlight : Fluorination at the cyclohexane ring improves binding affinity to RXFP3 receptors, as shown in [35S]GTPγS assays .
Scientific Research Applications
1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine involves its interaction with molecular targets through its thiophene and oxadiazole rings. These interactions can affect various biological pathways, depending on the specific application. For example, the compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
Positional Isomer: 2-[3-(Thiophen-3-YL)-1,2,4-Oxadiazol-5-YL]cyclohexan-1-Amine
- Structure : Differs in the oxadiazole substitution position on the cyclohexane ring (position 2 vs. 1) .
- Molecular Formula : C₁₂H₁₅N₃OS (identical to the target compound).
- Limited commercial availability is noted .
Thiophene Substitution Variant: 1-[3-(Thiophen-2-YL)-1,2,4-Oxadiazol-5-YL]cyclohexan-1-Amine
- Structure : Thiophene substitution at the 2-position instead of 3-position .
- Molecular Formula : C₁₂H₁₅N₃OS (identical molecular weight).
- Key Differences : The thiophene-2-yl group modifies electronic properties (e.g., dipole moments) and π-stacking behavior, which could influence receptor binding .
Functional Group Modifications
Hydrochloride Salt: 1-[3-(Thiophen-3-YL)-1,2,4-Oxadiazol-5-YL]cyclohexan-1-Amine Hydrochloride
- CAS : 1423032-57-8 .
- Purity : 90% .
- Key Differences : Salt formation improves aqueous solubility and bioavailability, critical for pharmaceutical applications.
Oxazole Analogue: 3-(Thiophen-3-YL)-1,2-Oxazol-5-Amine
- Structure : Replaces 1,2,4-oxadiazole with 1,2-oxazole .
- Molecular Formula : C₇H₆N₂OS; Molecular Weight: 166.20 g/mol .
Substituent and Ring System Variations
Fluorophenyl Derivative: 1-[3-(3-Fluorophenyl)-1,2,4-Oxadiazol-5-YL]ethan-1-ol
- Structure: Substitutes thiophene with 3-fluorophenyl and replaces cyclohexylamine with ethanol .
- Molecular Formula : C₁₀H₉FN₂O₂; Molecular Weight: 208.19 g/mol .
Cycloheptane Derivative: 1-[5-(Oxolan-3-YL)-1,2,4-Oxadiazol-3-YL]cycloheptan-1-Amine Hydrochloride
- Structure : Cycloheptane ring instead of cyclohexane and tetrahydrofuran (oxolan) substitution .
- Key Differences : Larger ring size increases steric bulk and may reduce membrane permeability. The oxolan group adds polarity .
Comparative Data Table
Key Observations
- Structural Flexibility : Positional isomerism and substituent placement significantly influence physicochemical properties. For example, thiophene-2-yl vs. 3-yl alters electronic profiles .
- Bioavailability : Salt derivatives (e.g., hydrochloride) enhance solubility, a critical factor in drug development .
- Heterocycle Impact : 1,2,4-Oxadiazoles generally exhibit greater metabolic stability compared to 1,2-oxazoles .
- Commercial Status : Many analogues are discontinued, highlighting challenges in sourcing for research .
Biological Activity
1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the oxadiazole family, which has been widely studied for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 245.33 g/mol. The compound features a cyclohexane ring substituted with a thiophene and an oxadiazole moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have shown that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance:
- Structure-Activity Relationship (SAR) : Research indicates that the presence of electron-withdrawing groups enhances the anticancer efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The oxadiazole moiety contributes to the compound's ability to interfere with cancer cell proliferation and induce apoptosis .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against a range of bacterial strains:
- Gram-positive and Gram-negative Bacteria : Studies have demonstrated moderate to strong activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The substitution pattern on the oxadiazole ring plays a crucial role in enhancing this activity .
Anti-inflammatory Effects
Compounds with oxadiazole structures have also been reported to exhibit anti-inflammatory properties. These effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Study 1: Anticancer Efficacy
In a study conducted by Konstantinidou et al., derivatives of oxadiazoles were synthesized and tested for their anticancer activity. The results indicated that compounds with thiophene substitutions showed improved potency against MCF-7 cells compared to their non-thiophene counterparts. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .
Study 2: Antimicrobial Activity Assessment
A comprehensive evaluation of antimicrobial properties was conducted on various substituted oxadiazoles, including this compound. The compound exhibited notable activity against multiple bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .
Data Table: Summary of Biological Activities
Q & A
Q. Advanced Research Focus
- Molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to enzymes (e.g., bacterial dihydrofolate reductase) or receptors. Use crystal structures from the PDB database for accuracy.
- MD simulations (GROMACS) to analyze stability of ligand-protein complexes over 100+ ns trajectories.
- QSAR studies to correlate substituent effects (e.g., thiophene vs. phenyl groups) with activity. The cyclohexane ring’s conformational flexibility may influence binding entropy, requiring free-energy calculations (MM/PBSA) .
How should researchers address contradictions in reported solubility data for this compound?
Advanced Research Focus
Discrepancies often arise from solvent polarity, pH, and measurement techniques. To resolve:
- Use HPLC-UV with standardized buffers (pH 2–8) to quantify solubility.
- Apply Hansen solubility parameters to identify optimal solvents (e.g., logP values predict partitioning in octanol/water systems).
- Compare data with structurally similar compounds, such as triazole derivatives, where substituents like trifluoromethyl groups reduce aqueous solubility .
What strategies optimize regioselectivity during oxadiazole ring formation?
Advanced Research Focus
Regioselectivity challenges arise from competing pathways (e.g., 1,2,4- vs. 1,3,4-oxadiazole formation). Mitigation strategies:
- Catalytic control : Use ZnCl₂ or Cu(OAc)₂ to favor specific cyclization pathways.
- Protecting groups : Temporarily block reactive amines on the cyclohexane ring to prevent side reactions.
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (100+°C) stabilize thermodynamic products .
What analytical techniques confirm the purity and stability of this compound under storage conditions?
Q. Basic Research Focus
- HPLC-MS to detect impurities (e.g., hydrolyzed oxadiazole or oxidized thiophene byproducts).
- TGA/DSC to assess thermal stability (decomposition temperatures >200°C suggest room-temperature stability).
- Long-term stability studies : Store samples under inert atmospheres (N₂) at –20°C and monitor degradation via NMR every 6 months .
How does the thiophene substituent influence pharmacological activity compared to phenyl analogs?
Advanced Research Focus
Thiophene’s electron-rich π-system enhances interactions with aromatic residues in enzyme active sites. Comparative SAR studies show:
- Antimicrobial activity : Thiophene derivatives exhibit 2–4× lower MICs than phenyl analogs against Candida albicans due to improved membrane penetration .
- Metabolic stability : Thiophene’s lower susceptibility to CYP450 oxidation extends plasma half-life in rodent models .
What environmental fate studies are relevant for assessing this compound’s ecotoxicity?
Q. Advanced Research Focus
- Photodegradation : Expose to UV light (λ = 254 nm) and analyze breakdown products via LC-MS. Thiophene rings may form sulfoxides or sulfones .
- Biodegradation : Use OECD 301F (manometric respirometry) to measure microbial mineralization in soil/water systems.
- Bioaccumulation : Calculate logKow (octanol-water coefficient); values >3.5 indicate potential bioaccumulation in aquatic organisms .
How can researchers resolve ambiguities in NMR spectra caused by cyclohexane ring conformers?
Advanced Research Focus
The cyclohexane ring’s chair vs. boat conformers cause signal splitting in ¹H NMR. Strategies:
- Variable-temperature NMR : Cool to –40°C to slow ring flipping and resolve axial/equatorial proton signals.
- 2D NOESY : Identify spatial proximity between oxadiazole and cyclohexane protons to confirm dominant conformers.
- DFT calculations : Predict chemical shifts for each conformer and compare with experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
